5-Chloro-2-(methylsulfonyl)aniline

Overview

Description

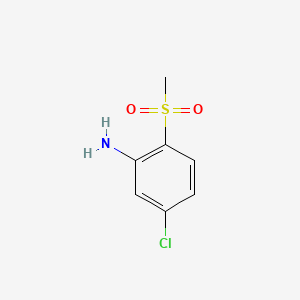

5-Chloro-2-(methylsulfonyl)aniline (CAS: 29124-54-7) is an aromatic amine with the molecular formula C₇H₈ClNO₂S and a molar mass of 205.66 g/mol. Its structure features a benzene ring substituted with a chlorine atom at the 5-position, a methylsulfonyl group (-SO₂CH₃) at the 2-position, and an amino group (-NH₂) at the 1-position. Key identifiers include:

- SMILES: CS(=O)(=O)C1=C(C=C(C=C1)Cl)N

- InChIKey: GZPZIEPSQSEDLT-UHFFFAOYSA-N

- Predicted Collision Cross-Section (CCS): 140.5 Ų (for [M+H]+ adduct) .

This compound is utilized in pharmaceutical and materials research, particularly as a precursor in synthesizing sulfonamide derivatives and kinase inhibitors. Its methylsulfonyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

Preparation Methods

Direct Sulfonylation of 5-Chloroaniline Derivatives

One of the most straightforward approaches to synthesize 5-Chloro-2-(methylsulfonyl)aniline is via sulfonylation of a suitably substituted aniline derivative, such as 5-chloro-2-nitroaniline, followed by reduction of the nitro group to the amine.

-

- Start with 5-chloro-2-nitroaniline.

- Introduce the methylsulfonyl group using methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Reduce the nitro group to an amine under catalytic hydrogenation or chemical reduction conditions.

-

- Sulfonylation typically performed at low to moderate temperatures (0–50 °C).

- Base is essential to neutralize the hydrochloric acid formed and facilitate sulfonylation.

- Reduction can be done using hydrogen gas with Pd/C catalyst or chemical reductants like iron/HCl.

-

- High regioselectivity due to directing effects of substituents.

- Straightforward purification via recrystallization or chromatography.

-

- Scalable for large-scale production with automated reactors.

- Purification steps ensure high purity for pharmaceutical applications.

This method is a common industrial route for related sulfonylated anilines and is supported by synthetic protocols involving sulfonyl chlorides and amine derivatives.

Nucleophilic Aromatic Substitution on Chlorinated Sulfonylated Benzene

Another approach involves starting from a chlorinated benzene bearing methylsulfonyl substituents, followed by nucleophilic aromatic substitution with nitrogen sources to introduce the aniline functionality.

Example from Patent Literature:

- React 4,6-dichloro-1,3-bis(methylsulfamyl)benzene with urea at elevated temperatures (~200 °C).

- The reaction leads to substitution of chlorine with an amino group, producing 5-chloro-2,4-bis(methylsulfamyl)aniline derivatives.

- The product is isolated by crystallization from aqueous methanol.

-

- Heating at 200–210 °C for approximately 15 minutes.

- Workup involves water treatment and filtration.

- Crystallization yields a white crystalline solid with melting point around 177 °C.

-

- This method allows simultaneous introduction of amino groups at specific positions.

- The use of urea as nitrogen source is notable for its availability and cost-effectiveness.

Although this example focuses on bis(methylsulfamyl) derivatives, the principle can be adapted for monosubstituted methylsulfonyl anilines like this compound.

Oxidation of Methylthio Precursors

A preparative strategy involves first synthesizing 5-chloro-2-(methylthio)aniline, followed by oxidation of the methylthio group (-SCH3) to the methylsulfonyl group (-SO2CH3).

-

- Hydrogen peroxide (H2O2) in the presence of acetic acid or catalysts.

- Peracids such as m-chloroperbenzoic acid (m-CPBA).

- Oxone (potassium peroxymonosulfate).

-

- Mild temperatures (0–40 °C) to avoid overoxidation or degradation.

- Controlled stoichiometry to achieve sulfone rather than sulfoxide.

-

- Allows stepwise functional group transformation.

- Provides access to methylsulfonyl derivatives with high selectivity.

-

- The starting methylthio compound must be prepared or commercially available.

- Oxidation must be carefully monitored to prevent side reactions.

This method is widely used in sulfone chemistry and can be adapted for this compound synthesis, although specific literature on this exact compound is limited.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation + Nitro Reduction | 5-Chloro-2-nitroaniline | Methylsulfonyl chloride, base (pyridine), reduction catalyst | Direct, regioselective, scalable | Requires multi-step synthesis |

| Nucleophilic Aromatic Substitution | 4,6-Dichloro-1,3-bis(methylsulfamyl)benzene | Urea, heat (200 °C) | Efficient amino substitution | High temperature, limited to related compounds |

| Oxidation of Methylthio | 5-Chloro-2-(methylthio)aniline | Oxidants like H2O2, m-CPBA | Stepwise control, selective | Requires methylthio precursor |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "5-Chloro-2-(methylsulfonyl)aniline" are not available within the provided search results, the results do offer insights into its synthesis, related compounds, and potential applications of similar compounds. Here's a summary based on the available information:

This compound

Structural Information

- Molecular Formula:

- SMILES: CS(=O)(=O)C1=C(C=C(C=C1)Cl)N

- InChI: InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3

Synthesis and related compounds:

- The patent US3108124A describes a method for manufacturing a related compound, 5-chloro-2,4-bis(methylsulfamyl)-aniline, which involves reacting 4,6-dichloro-1,3-bis(methylsulfamyl)-benzene with urea .

- The core chemical scaffold of AC2P36 (5-chloro-2-methylsulfonylpyrimidine-4-carboxamide) has been researched for synthesizing derivative scaffolds .

Potential applications and research areas:

- Inhibition of MYC: Research has explored sulfonamide derivatives for inhibiting the interaction between MYC and its chromatin cofactor WDR5, which is relevant in tumors driven by MYC oncogenes . A high-throughput screen identified compounds with a bi-aryl sulfonamide motif as inhibitors of this interaction .

- Na+/H+ Antiporter Inhibitors: Benzoylguanidines, including (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, have been investigated as potent and selective Na+/H+ antiporter inhibitors .

- Synthesis of other compounds: 5-Chloro-2-methylaniline, a related compound, is used for synthesis .

Safety Information:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the chlorine and methylsulfonyl groups can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Ethylsulfonyl)-2-methoxyaniline

- Structure : Features an ethylsulfonyl (-SO₂CH₂CH₃) group at the 5-position and a methoxy (-OCH₃) group at the 2-position.

- The methoxy group introduces electron-donating effects, altering reactivity in electrophilic substitution reactions.

- Applications : A critical fragment in vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. Its synthesis involves nitration and hydrogenation steps starting from sulfonyl chloride precursors .

5-Chloro-2-methylaniline

- Structure : Substituted with a methyl (-CH₃) group at the 2-position instead of methylsulfonyl.

- Key Differences :

- Absence of the sulfonyl group reduces polarity, increasing lipophilicity.

- Lower hydrogen-bonding capacity impacts biological target interactions.

- Applications : Used as an intermediate in dye and pharmaceutical manufacturing (e.g., N-acetylated derivatives for drug synthesis) .

5-Chloro-2-(4-Chlorophenoxy)aniline

- Structure: Contains a 4-chlorophenoxy (-O-C₆H₄Cl) group at the 2-position.

- Dual chlorine substituents enhance electron-withdrawing effects, affecting aromatic ring reactivity.

- Market Relevance : Highlighted in global market analyses for agrochemical and pharmaceutical applications .

5-Chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline

- Structure : Features a thioether (-S-CH₂CH=CHPh) group at the 2-position.

- Key Differences: The sulfur atom in the thioether group is less oxidized than in sulfonyl, reducing polarity.

- Synthesis : Achieved via nucleophilic substitution reactions, emphasizing versatility in modifying sulfur-containing substituents .

Structural and Functional Comparison Table

Research Findings and Trends

- Synthetic Accessibility : this compound is synthesized via sulfonation of aniline derivatives, whereas analogs like 5-(ethylsulfonyl)-2-methoxyaniline require multi-step routes involving nitration and hydrogenation .

- Pharmacological Relevance : Sulfonyl-containing analogs exhibit enhanced binding to kinase targets due to hydrogen-bonding with the sulfonyl oxygen atoms .

- Market Dynamics: 5-Chloro-2-(4-Chlorophenoxy)aniline is projected to grow in demand for crop protection agents, reflecting trends in agrochemical innovation .

Biological Activity

5-Chloro-2-(methylsulfonyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom and a methylsulfonyl group attached to an aniline structure. Its chemical formula is CHClNOS, and it has a molecular weight of approximately 203.66 g/mol.

The biological activity of this compound is largely influenced by its structural components:

- Chlorine Atom : Enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

- Methylsulfonyl Group : May interact with specific enzymes or receptors, modulating various biochemical pathways.

The compound's mechanism of action can vary depending on its application, including enzyme inhibition or receptor activation, leading to therapeutic effects in various diseases.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

The compound demonstrates bactericidal action by inhibiting protein synthesis pathways, which is crucial for bacterial growth and reproduction .

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. It has shown promise in targeting specific oncogenic pathways:

- BCL6 Inhibition : This compound has been explored as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). In vitro studies revealed that modifications to the compound's structure could enhance its potency against BCL6 .

- MYC Oncogene Targeting : High-throughput screening identified this compound as a potential inhibitor of MYC oncogene interactions, demonstrating significant binding affinity in assays designed to evaluate drug efficacy against MYC-driven tumors .

Case Studies

- In Vivo Studies on BCL6 : A study published in 2023 demonstrated that modifications to the chlorine substituent improved the permeability and reduced toxicity while maintaining efficacy against BCL6, suggesting a viable path for developing targeted therapies for lymphoma .

- Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited superior antimicrobial activity compared to traditional antibiotics like gentamicin, indicating its potential as an alternative treatment option .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo chemical modifications allows for the development of multi-target drugs aimed at complex diseases such as cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(methylsulfonyl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation and methylation steps. A two-step approach is common:

Sulfonation : React 5-chloro-2-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the methylsulfonyl group.

Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C with H₂) or chemical reductants like SnCl₂/HCl .

- Optimization : Vary reaction temperature (40–80°C for sulfonation), solvent polarity (DMF or dichloromethane), and catalyst loading (5–10% Pd/C for reduction) to maximize yield. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent positions (e.g., sulfonyl group at δ 3.3 ppm for methyl protons) .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. High-resolution data (d-spacing < 1 Å) ensures accurate bond-length/angle measurements .

- Mass Spectrometry : ESI-MS confirms molecular weight (exact mass: 219.61 g/mol) and detects fragmentation patterns .

Q. What are the common chemical reactions involving this compound in synthetic chemistry?

- Methodological Answer :

- Nucleophilic Substitution : Chlorine at position 5 can be replaced by amines or alkoxides under SNAr conditions (e.g., K₂CO₃ in DMF at 100°C) .

- Oxidation : The methylsulfonyl group stabilizes the aromatic ring, but oxidation of the aniline NH₂ group can form nitroso derivatives using H₂O₂/Fe³⁺ .

- Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) introduces aryl/heteroaryl groups at position 2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Conflicting data (e.g., variable yields in substitution reactions) may arise from solvent polarity or competing side reactions.

- Systematic Screening : Test solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures.

- Mechanistic Probes : Use DFT calculations (Gaussian 09) to model transition states and identify steric/electronic barriers .

- Case Study : highlights failed sulfonyl chloride reductions due to non-selective conditions, resolved by optimizing Na₂SO₃/Na₂CO₃ ratios .

Q. What experimental design strategies improve the selectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aniline NH₂ with acetyl groups during sulfonation to prevent side reactions .

- Flow Chemistry : Continuous reactors enhance control over exothermic steps (e.g., sulfonation) and reduce byproducts .

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling steps to minimize homocoupling .

Q. How can kinetic and mechanistic studies elucidate the biological activity of this compound derivatives?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with biological targets (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for protein-ligand interactions .

- Computational Docking : AutoDock Vina models interactions with binding pockets (e.g., VEGFR2 kinase) to rationalize structure-activity relationships .

Properties

IUPAC Name |

5-chloro-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPZIEPSQSEDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067443 | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-54-7 | |

| Record name | 5-Chloro-2-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029124547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 5-chloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.